molecular formula C20H21FN2O3S B3962495 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3962495
M. Wt: 388.5 g/mol
InChI Key: COWMJEWMZQJMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound with a complex structure that includes a pyrrolone core, a fluorophenyl group, a dimethylaminopropyl side chain, and a thiophenylcarbonyl group

Preparation Methods

The synthesis of 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.

    Attachment of the Dimethylaminopropyl Side Chain: This can be done through an alkylation reaction.

    Incorporation of the Thiophenylcarbonyl Group: This step may involve an acylation reaction.

Industrial production methods would optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-(Dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound could be used in the development of new materials with specific properties.

    Biological Studies: It may serve as a tool compound in biological research to study its effects on various biological pathways.

    Industrial Applications: The compound could be used in the synthesis of other complex molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

1-[3-(Dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:

    1-[3-(Dimethylamino)propyl]-5-(2-chlorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a chlorophenyl group instead of a fluorophenyl group.

    1-[3-(Dimethylamino)propyl]-5-(2-bromophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a bromophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c1-22(2)10-6-11-23-17(13-7-3-4-8-14(13)21)16(19(25)20(23)26)18(24)15-9-5-12-27-15/h3-5,7-9,12,17,25H,6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWMJEWMZQJMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
Reactant of Route 5
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
Reactant of Route 6
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.